Unsubstituted Core Topology Differentiation: 5-Oxa-9-azaspiro[3.5]nonane Versus 1-Oxa-8-azaspiro[4.5]decane and 7-Azaspiro[3.5]nonane FAAH Scaffolds
In a systematic evaluation of spirocyclic cores for fatty acid amide hydrolase (FAAH) inhibition, the 1-oxa-8-azaspiro[4.5]decane and 7-azaspiro[3.5]nonane scaffolds demonstrated kinact/Ki potency values exceeding 1500 M⁻¹s⁻¹, clearly distinguishing themselves from other evaluated spirocyclic cores [1]. The structurally related 5-oxa-9-azaspiro[3.5]nonane scaffold, bearing a cyclobutane-fused 1,3-oxazepane architecture, constitutes an unsubstituted core that remains distinct from these validated FAAH scaffolds by virtue of its differently sized oxygen-containing ring (seven-membered oxazepane versus six-membered morpholine-like ring in 1-oxa-8-azaspiro[4.5]decane) and the presence of the cyclobutane rather than cyclopentane ring . This topological difference is not merely academic; it positions the 5-oxa-9-azaspiro[3.5]nonane scaffold for exploration against orthogonal biological targets where the ring-size and heteroatom-placement preferences diverge from those optimized for FAAH.
| Evidence Dimension | FAAH inhibitory potency and core scaffold ring-size topology |
|---|---|
| Target Compound Data | 5-Oxa-9-azaspiro[3.5]nonane: 7-membered oxazepane ring; no FAAH kinact/Ki data available for the unsubstituted core |
| Comparator Or Baseline | 1-Oxa-8-azaspiro[4.5]decane: FAAH kinact/Ki > 1500 M⁻¹s⁻¹; 6-membered morpholine-like oxygen ring. 7-Azaspiro[3.5]nonane: FAAH kinact/Ki > 1500 M⁻¹s⁻¹ |
| Quantified Difference | Ring-size difference: 7-membered (5-oxa-9) vs. 6-membered (1-oxa-8) oxygen heterocycle; spiro junction: cyclobutane vs. cyclopentane |
| Conditions | FAAH kinact/Ki assay using recombinant human FAAH (Bioorg. Med. Chem. Lett. 2011) |
Why This Matters
The distinct ring-size topology of 5-oxa-9-azaspiro[3.5]nonane makes it a procurement priority for teams targeting non-FAAH biological space where oxazepane-containing spirocycles are specifically required.
- [1] Meyers, M. J.; Pelc, M. J.; Long, S. A.; Schweitzer, B. A.; Thorarensen, A.; Wang, J. L.; et al. Discovery of Novel Spirocyclic Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Part 1: Identification of 7-Azaspiro[3.5]nonane and 1-Oxa-8-azaspiro[4.5]decane as Lead Scaffolds. Bioorg. Med. Chem. Lett. 2011, 21 (21), 6540–6544. https://doi.org/10.1016/j.bmcl.2011.08.022. View Source
